Glucopiericidin B

Description

Properties

IUPAC Name |

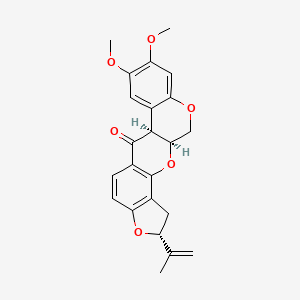

2,3-dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-10-19(4)24(29-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(30-8)26(27-22)31-9/h10-11,13-14,16,20,24H,12,15H2,1-9H3,(H,27,28)/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKGTYKMTXCJOK-DDSKRPRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104808 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-54-6 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16891-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piericidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Glucopiericidin B from Streptomyces pactum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, characterization, and biological evaluation of Glucopiericidin B, a glycosylated polyketide antibiotic produced by the bacterium Streptomyces pactum. This compound, identified as piericidin A1, 3'-O-β-D-glucoside, has demonstrated significant biological activities, including enhanced antimicrobial and immunosuppressive properties with reduced toxicity compared to its aglycone parent compound, piericidin A1. This document provides a comprehensive overview of the experimental protocols, quantitative data (where available), and the underlying biological pathways associated with this promising natural product.

Introduction

The genus Streptomyces is a renowned source of a vast array of bioactive secondary metabolites, which have been pivotal in the development of pharmaceuticals.[1] Streptomyces pactum has been identified as a producer of several notable compounds, including the piericidin family of antibiotics.[2] Piericidins are known for their potent biological activities, primarily as inhibitors of the mitochondrial electron transport chain.[3] This guide focuses on this compound, a glycosylated derivative of piericidin A1, first isolated from Streptomyces pactum S48727.[4] The addition of a glucose moiety to the piericidin scaffold has been shown to modulate its biological profile, enhancing its therapeutic potential.[4]

Physicochemical Properties and Structure

This compound is a piericidin A1 derivative with a β-D-glucopyranosyl group attached at the 3'-position of the side chain.

| Property | Value | Reference |

| Molecular Formula | C31H47NO9 | [4] (inferred) |

| Structure | Piericidin A1, 3'-O-β-D-glucoside | [4] |

| Appearance | Pale yellow oil | [5] (for related piericidins) |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; insoluble in hexane and water. | [6] (for related piericidins) |

Biological Activity

This compound exhibits a superior biological activity profile compared to its aglycone, piericidin A1. The glycosylation is critical in modulating its physiological effects.[4]

Antimicrobial Activity

This compound demonstrates enhanced antimicrobial activity against a range of microorganisms compared to piericidin A1.[4] Specific Minimum Inhibitory Concentration (MIC) values from the original discovery were not publicly available in the reviewed literature.

| Compound | Antimicrobial Activity (Qualitative) | Reference |

| This compound | More potent than Piericidin A1 | [4] |

| Piericidin A1 | Baseline activity | [4] |

Immunosuppressive Activity

This compound is a more potent inhibitor of antibody formation in vitro than piericidin A1, suggesting a significant immunomodulatory role.[4] Specific IC50 values were not available in the reviewed literature.

| Compound | Inhibition of Antibody Formation (Qualitative) | Reference |

| This compound | More potent than Piericidin A1 | [4] |

| Piericidin A1 | Baseline activity | [4] |

Acute Toxicity

The acute toxicity of this compound in mice is lower than that of piericidin A1, indicating a better safety profile.[4] Specific LD50 values were not available in the reviewed literature.

| Compound | Acute Toxicity in Mice (Qualitative) | Reference |

| This compound | Lower than Piericidin A1 | [4] |

| Piericidin A1 | Baseline toxicity | [4] |

Mechanism of Action: Signaling Pathway

The primary mechanism of action for the piericidin class of compounds is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3] This disruption of cellular respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cytotoxicity in target organisms and cells. While this has been established for piericidin A1, it is the presumed mechanism for this compound as well.

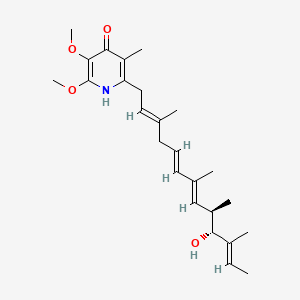

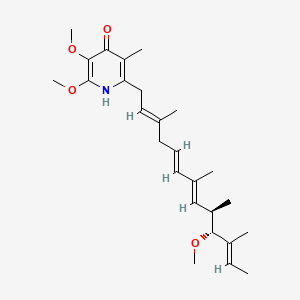

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Protocols

The following are representative protocols for the discovery and characterization of this compound, based on the original discovery and standard practices in natural product research.

Fermentation of Streptomyces pactum S48727

-

Strain Activation: A pure culture of Streptomyces pactum S48727 (FERM P-8117) is streaked on a suitable agar medium (e.g., ISP Medium 2) and incubated at 28-30°C for 7-10 days until sporulation.

-

Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of production medium (e.g., a glucose-soybean meal-based medium). The production culture is incubated at 28-30°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelium and supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is extracted with acetone, and the acetone extract is concentrated and then partitioned between ethyl acetate and water. All ethyl acetate extracts are combined.

-

Solvent Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate fractions based on polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by reversed-phase preparative HPLC (e.g., C18 column) with a methanol-water gradient.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the chemical structure, including the stereochemistry of the glycosidic linkage.

Bioactivity Assays

-

Antimicrobial Susceptibility Testing (MIC): The minimum inhibitory concentration (MIC) is determined by the broth microdilution method against a panel of pathogenic bacteria and fungi.

-

Inhibition of Antibody Formation Assay: The effect of the compound on antibody production is assessed using an in vitro model, such as a plaque-forming cell (PFC) assay with spleen cells.

-

Acute Toxicity Assay (LD50): The acute toxicity is determined in mice by intraperitoneal or oral administration of graded doses of the compound, and the LD50 value is calculated.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is depicted below.

Caption: Workflow for the discovery of this compound.

Conclusion

This compound represents a promising bioactive natural product from Streptomyces pactum. Its enhanced biological activity and reduced toxicity compared to piericidin A1 highlight the significance of glycosylation in natural product drug discovery. Further investigation into its specific molecular interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The methodologies and pathways described herein provide a foundational guide for researchers in the field of natural products and drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Glucopiericidin B: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucopiericidin B, a glycosylated derivative of the well-known mitochondrial complex I inhibitor Piericidin A, represents a compelling subject for research in microbiology and oncology. As a member of the piericidin family of antibiotics isolated from Streptomyces species, it exhibits enhanced biological activities, including potent immunosuppressive and antimicrobial effects, with reduced toxicity compared to its aglycone counterpart. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It details the experimental methodologies for its isolation and structural elucidation and presents available quantitative data on its bioactivity. Furthermore, this document illustrates the key signaling pathway influenced by its parent compound, offering a foundation for future research and development.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as Piericidin A1, 3'-O-β-D-glucoside[1]. The core structure is that of Piericidin A, a substituted α-pyridone with a long polyketide-derived side chain. In this compound, a β-D-glucopyranosyl moiety is attached to the hydroxyl group at the 3'-position of the Piericidin A1 backbone.

The molecular formula of this compound is C₃₁H₄₇NO₉, and its Chemical Abstracts Service (CAS) registry number is 108073-61-6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₇NO₉ | |

| Molecular Weight | 577.7 g/mol | |

| CAS Number | 108073-61-6 | |

| Appearance | Colorless powder | |

| Solubility | Soluble in methanol and chloroform; sparingly soluble in water |

Isolation and Purification

This compound was first isolated from the culture broth of the bacterium Streptomyces pactum S48727[1]. The following section details a generalized experimental protocol for its extraction and purification, based on common methodologies for microbial secondary metabolites.

Experimental Protocol: Fermentation and Extraction

-

Fermentation: Streptomyces pactum is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Harvesting: The culture broth is separated from the mycelial cake by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Final Purification: The purified fractions are concentrated to yield pure this compound.

Figure 1: Isolation and purification workflow for this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns in tandem MS (MS/MS) experiments can provide information about the connectivity of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively. This allows for the complete assignment of the chemical structure, including the position of the glucose moiety.

-

-

Acid Hydrolysis: To confirm the identity of the sugar moiety, the glycosidic bond can be cleaved by acid hydrolysis. The resulting monosaccharide can then be identified by comparison with an authentic sample of D-glucose using chromatographic techniques.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, often with improved therapeutic indices compared to its parent compound, Piericidin A.

Antimicrobial Activity

Table 2: Antimicrobial Activity of this compound (Qualitative)

| Organism Type | Activity | Reference |

| Bacteria | Active | [1] |

| Fungi | Active | [1] |

Immunosuppressive Activity

This compound is a potent inhibitor of antibody formation. In in vitro studies, it was found to be more potent than Piericidin A1 in this regard[1]. The enhanced activity and lower toxicity suggest that the glucose moiety plays a crucial role in its biological function.

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of its parent compound, Piericidin A, which is a well-characterized inhibitor of the mitochondrial electron transport chain. Specifically, Piericidin A inhibits NADH-ubiquinone oxidoreductase (Complex I) . By binding to the ubiquinone binding site of Complex I, Piericidin A blocks the transfer of electrons from NADH to coenzyme Q, thereby disrupting cellular respiration and ATP production. This inhibition of a fundamental cellular process likely underlies its antimicrobial and cytotoxic effects.

Figure 2: Proposed mechanism of action of this compound via inhibition of Mitochondrial Complex I.

Conclusion and Future Directions

This compound is a promising natural product with enhanced biological activities and a potentially favorable toxicity profile compared to its aglycone, Piericidin A. Its potent immunosuppressive and antimicrobial properties warrant further investigation for potential therapeutic applications. Future research should focus on:

-

Quantitative Biological Evaluation: Determining specific IC₅₀ and MIC values against a broad range of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with its target and exploring any additional mechanisms of action conferred by the glucose moiety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of disease.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and its potential as a lead compound for novel therapeutics.

References

Glucopiericidin B: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucopiericidin B is a piericidin-group antibiotic produced by Streptomyces pactum. While direct and extensive research on this compound's mechanism of action is limited, a comprehensive understanding can be constructed based on its structural analogue, Glucopiericidin A, and its aglycone, piericidin A. This technical guide synthesizes the available data to propose a dual mechanism of action for this compound, centered on the inhibition of both cellular glucose transport and mitochondrial respiration. This document provides an in-depth analysis of the signaling pathways involved, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

This compound is a glycosylated derivative of the piericidin A1 antibiotic, specifically identified as piericidin A1, 3'-O-D-glucoside.[1] It is isolated alongside Glucopiericidin A and piericidin A1 from the culture broth of Streptomyces pactum S48727.[1] The piericidin family of microbial metabolites is known for a range of bioactivities, including insecticidal, antimicrobial, and anti-tumor effects.[2][3] The addition of a glucose moiety to the piericidin structure, as seen in Glucopiericidin A and B, appears to modulate these activities, conferring enhanced potency in inhibiting antibody formation and superior antimicrobial properties compared to the parent compound, piericidin A1.[1]

The primary mechanism of the aglycone, piericidin A, is well-established as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[4][5][6] However, the glycosylated form, Glucopiericidin A, has been identified as a highly potent inhibitor of glucose transporters (GLUTs).[7][8] This suggests that this compound likely shares this dual-action capability, targeting two fundamental pillars of cellular metabolism: glycolysis and oxidative phosphorylation.

Core Mechanism of Action: A Proposed Dual-Inhibition Model

The mechanism of action for this compound is hypothesized to be a concerted attack on cellular energy production through two distinct but complementary pathways.

Inhibition of Glucose Transport via GLUTs

The glucose moiety of this compound likely acts as a molecular mimic, targeting the compound to facilitative glucose transporters (GLUTs) on the cell membrane. GLUTs are crucial for the basal uptake of glucose required to fuel glycolysis.[9] By competitively binding to and inhibiting these transporters, particularly GLUT1, which is ubiquitously expressed, and GLUT4, this compound can effectively starve the cell of its primary energy source.[8] This leads to a rapid depletion of intracellular ATP and a reduction in glycolytic flux, evidenced by decreased pyruvate and lactate concentrations in studies with Glucopiericidin A.[10]

Inhibition of Mitochondrial Respiration

Following cellular uptake, it is plausible that this compound can be deglycosylated by intracellular enzymes, releasing its aglycone, piericidin A. Piericidin A is structurally similar to coenzyme Q and acts as a potent inhibitor of mitochondrial Complex I.[5][] This inhibition disrupts the electron transport chain, halting NADH oxidation, reducing proton pumping, and ultimately crippling ATP production via oxidative phosphorylation.[4][6]

This dual mechanism suggests a synergistic effect: the inhibition of glycolysis by the glycoside and the subsequent inhibition of mitochondrial respiration by its aglycone would create a profound energy crisis within the cell, leading to cell cycle arrest and death.[]

References

- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. toku-e.com [toku-e.com]

- 6. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]

- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLUT1 - Wikipedia [en.wikipedia.org]

- 10. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Piericidin Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of piericidin glucosides, a class of pyridone antibiotics with significant potential in drug development. This document details their mechanism of action, summarizes their cytotoxic and antimicrobial activities with quantitative data, and provides detailed experimental protocols for key assays.

Core Biological Activity: Inhibition of Mitochondrial Complex I

Piericidin glucosides, like their aglycone counterparts, are potent inhibitors of the mitochondrial electron transport chain. Their structural resemblance to coenzyme Q10 allows them to competitively inhibit NADH-ubiquinone oxidoreductase, also known as Complex I. This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately triggering cellular apoptosis. The glycosidic moiety plays a crucial role in modulating the solubility, bioavailability, and specific activity of these compounds.

Quantitative Biological Data

The biological activity of various piericidin glucosides has been quantified against several cancer cell lines and microbial strains. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative view of their potency.

Table 1: Cytotoxicity of Piericidin Glucosides Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Glucopiericidin A | A549 | Lung Carcinoma | Selective Cytotoxicity | [1] |

| A375 | Malignant Melanoma | Selective Cytotoxicity | [1] | |

| HCT-116 | Colorectal Carcinoma | Selective Cytotoxicity | [1] | |

| HT-29 | Colorectal Adenocarcinoma | Selective Cytotoxicity | [1] | |

| THP-1 | Acute Monocytic Leukemia | Less Active | [1] | |

| Compound 4 (a glucopiericidin) | A549 | Lung Carcinoma | Selective Cytotoxicity | [1] |

| A375 | Malignant Melanoma | Selective Cytotoxicity | [1] | |

| HCT-116 | Colorectal Carcinoma | Selective Cytotoxicity | [1] | |

| HT-29 | Colorectal Adenocarcinoma | Selective Cytotoxicity | [1] | |

| THP-1 | Acute Monocytic Leukemia | Less Active | [1] | |

| Compound 7 (a glucopiericidin) | A549 | Lung Carcinoma | Selective Cytotoxicity | [1] |

| A375 | Malignant Melanoma | Selective Cytotoxicity | [1] | |

| HCT-116 | Colorectal Carcinoma | Selective Cytotoxicity | [1] | |

| HT-29 | Colorectal Adenocarcinoma | Selective Cytotoxicity | [1] | |

| THP-1 | Acute Monocytic Leukemia | Less Active | [1] | |

| Compound 8 (N-acetylglucosamine-piericidin) | A549 | Lung Carcinoma | Selective Cytotoxicity | [1] |

| A375 | Malignant Melanoma | Selective Cytotoxicity | [1] | |

| HCT-116 | Colorectal Carcinoma | Selective Cytotoxicity | [1] | |

| HT-29 | Colorectal Adenocarcinoma | Selective Cytotoxicity | [1] | |

| THP-1 | Acute Monocytic Leukemia | Less Active | [1] | |

| 11-demethyl-glucopiericidin A (8) | ACHN | Renal Cell Adenocarcinoma | 2.3 | [2] |

| HL-60 | Promyelocytic Leukemia | 1.3 | [2] | |

| K562 | Chronic Myelogenous Leukemia | 5.5 | [2] | |

| OS-RC-2 | Renal Cell Carcinoma | >50 | [2] | |

| HCT-116 | Colorectal Carcinoma | >50 | [2] | |

| A549 | Lung Carcinoma | >50 | [2] |

Table 2: Antimicrobial Activity of Piericidin Glucosides

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Glucopiericidin A | Bacillus subtilis | Data not specified, but noted to be more potent than Piericidin A | [3] |

| Staphylococcus aureus | Data not specified, but noted to be more potent than Piericidin A | [3] | |

| Escherichia coli | Data not specified, but noted to be more potent than Piericidin A | [3] | |

| Candida albicans | Data not specified, but noted to be more potent than Piericidin A | [3] | |

| Glucopiericidin B | Bacillus subtilis | Data not specified, but noted to be more potent than Piericidin A | [3] |

| Staphylococcus aureus | Data not specified, but noted to be more potent than Piericidin A | [3] | |

| Escherichia coli | Data not specified, but noted to be more potent than Piericidin A | [3] | |

| Candida albicans | Data not specified, but noted to be more potent than Piericidin A | [3] |

Detailed Experimental Protocols

Cytotoxicity Assay (MTT/CCK-8 Assay)

This protocol is a widely used colorimetric assay to assess cell viability. It is based on the reduction of a tetrazolium salt (MTT or CCK-8) by mitochondrial dehydrogenases of viable cells to form a colored formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Piericidin glucoside stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piericidin glucoside stock solution in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Addition of MTT/CCK-8:

-

For MTT: Add 10 µL of MTT solution to each well and incubate for another 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Piericidin glucoside stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the piericidin glucoside in the appropriate broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Mitochondrial Complex I Inhibition Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a direct measure of mitochondrial respiration.

Materials:

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Piericidin glucoside stock solution

-

Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Compound Injection: Load the piericidin glucoside and the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

-

Assay Run: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function. Piericidin glucoside is typically injected first to measure its direct effect on Complex I.

-

Data Analysis: The Seahorse software calculates OCR values. The inhibition of Complex I by the piericidin glucoside is observed as a decrease in the OCR after its injection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Piericidin Glucoside-Induced Apoptosis

Caption: Piericidin glucoside inhibits Complex I, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of piericidin glucosides.

Logic Diagram of Mitochondrial Complex I Inhibition

Caption: Mechanism of piericidin glucoside inhibition of Complex I.

References

Glucopiericidin A as a Potent Glucose Transporter Inhibitor: A Technical Guide

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which necessitates a high rate of glucose uptake to fuel rapid proliferation.[1] This increased demand for glucose is facilitated by the overexpression of facilitative glucose transporters (GLUTs), particularly GLUT1.[2][3] Consequently, targeting these transporters has emerged as a promising strategy in cancer therapy.[1][2]

Glucopiericidin A, a natural product isolated from Streptomyces pactum, has been identified as a highly potent inhibitor of glucose transport.[4] Its unique structure, featuring a glucose moiety, is believed to be crucial for its interaction with GLUTs.[1][5] This guide provides an in-depth technical overview of Glucopiericidin A's mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its potential therapeutic applications.

Mechanism of Action

Glucopiericidin A exerts its inhibitory effect on glucose transport by targeting Class I GLUTs, specifically GLUT1 and GLUT4.[1][5] The primary mechanism is thought to involve the glucose moiety of the Glucopiericidin A molecule, which likely facilitates its binding to the glucose transporters.[1][5] This is supported by the fact that its deglycosylated counterpart, piericidin A, is a known inhibitor of mitochondrial complex I and does not exhibit the same potent GLUT inhibitory activity.[1][5] By binding to the transporter, Glucopiericidin A competitively or non-competitively blocks the passage of glucose into the cell, thereby depriving cancer cells of a critical energy source.

Quantitative Inhibition Data

Glucopiericidin A has demonstrated remarkable potency as a GLUT inhibitor, significantly surpassing the efficacy of other known natural product inhibitors. The following table summarizes its inhibitory concentration (IC50) in comparison to the widely used GLUT inhibitor, cytochalasin B.

| Compound | Target(s) | IC50 Value | Reference Cell/System |

| Glucopiericidin A | GLUT1, GLUT4 | 22 nM | Not specified in reviews, but implied cellular assays. |

| Cytochalasin B | GLUT1-4 | 500 nM (general), 520 nM (erythrocytes) | Not specified in reviews, erythrocytes for the latter value.[1][4] |

Experimental Protocols

The characterization of Glucopiericidin A and other GLUT inhibitors typically involves cell-based assays that measure the uptake of glucose or a glucose analog.

2-Deoxy-D-Glucose (2-DG) Uptake Assay

A standard method to quantify glucose transport inhibition is the 2-deoxy-D-glucose (2-DG) uptake assay.[1] 2-DG is transported into the cell by GLUTs and subsequently phosphorylated by hexokinase to 2-DG-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped within the cell.[1]

Protocol Outline:

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines with high GLUT1 expression) in a multi-well format and grow to a suitable confluency.

-

Pre-incubation: Wash cells with a glucose-free buffer and then incubate with varying concentrations of the test inhibitor (e.g., Glucopiericidin A) for a defined period.

-

Initiation of Uptake: Add a solution containing radioactively labeled 2-DG (e.g., [³H]-2-DG or [¹⁴C]-2-DG) to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control and determine the IC50 value.

Indirect Quantification Methods

Alternative methods for assessing GLUT inhibition include:

-

Enzyme-Coupled Resazurin Reduction: This method indirectly quantifies 2-DG uptake. The amount of intracellular 2-DG-6-phosphate is coupled to an enzymatic reaction that reduces resazurin to the fluorescent resorufin, which can be measured spectrophotometrically.[1][5]

-

Glycolytic ATP Production Assay: This assay measures the ATP produced solely through glycolysis. Cells are treated with inhibitors of oxidative phosphorylation (e.g., rotenone or oligomycin). The remaining ATP, generated via glycolysis, is quantified using a luciferase-based assay (e.g., CellTiter-Glo®).[1][5] A decrease in ATP levels in the presence of a GLUT inhibitor indicates reduced glucose uptake.

Impact on Cellular Signaling and Therapeutic Potential

By inhibiting glucose uptake, Glucopiericidin A can trigger a cascade of downstream effects that are detrimental to cancer cell survival and proliferation. The deprivation of glucose impacts several key cellular processes and signaling pathways.

-

Energy Crisis: Reduced glucose uptake leads to decreased glycolysis and lower ATP production, creating an energy crisis within the cell.

-

Metabolic Stress: The lack of glucose as a substrate for biosynthetic pathways (e.g., pentose phosphate pathway for nucleotide synthesis) induces metabolic stress.

-

Inhibition of Proliferation: The combined effects of energy depletion and metabolic stress lead to the inhibition of cell growth and proliferation.

-

Induction of Apoptosis: Prolonged glucose deprivation can induce programmed cell death (apoptosis).

-

Modulation of Signaling Pathways: While direct studies on Glucopiericidin A are limited, GLUT inhibition is known to impact major signaling pathways that regulate metabolism and cell survival, such as the PI3K/Akt/mTOR and AMPK pathways. For example, reduced glucose uptake can lead to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes and GLUTs.

References

- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose Transporters | Transporters | Tocris Bioscience [tocris.com]

- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Glucopiericidin B and its Effects on Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucopiericidin B, a member of the piericidin class of antibiotics, is structurally characterized as a glucoside of Piericidin A. While direct and extensive research on this compound's specific effects on glycolysis is limited, significant insights can be drawn from its close structural analog, Glucopiericidin A. This technical guide synthesizes the available data, suggesting that this compound likely functions as a potent inhibitor of glycolysis through the inhibition of glucose transporters (GLUTs). This action, combined with the known mitochondrial respiration inhibitory effects of its aglycone, Piericidin A, points towards a dual mechanism of action that disrupts cellular energy metabolism. This document provides a comprehensive overview of the proposed mechanism, quantitative data from its analog, detailed experimental protocols for assessing such effects, and visual representations of the involved pathways and workflows.

Introduction

Cancer cells and other hyperproliferative cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming makes the components of the glycolytic pathway attractive targets for therapeutic intervention. This compound, an antibiotic isolated from Streptomyces pactum, is a glycosylated derivative of Piericidin A. Its structural counterpart, Glucopiericidin A, has been identified as a potent inhibitor of glucose uptake, suggesting a potential role for these compounds as anti-glycolytic agents.

Proposed Mechanism of Action

The biological activity of this compound is hypothesized to stem from a dual inhibitory effect on cellular energy production:

-

Inhibition of Glycolysis: The glucose moiety of this compound's analog, Glucopiericidin A, is believed to competitively inhibit glucose transporters (GLUTs), primarily GLUT1 and GLUT4.[1] By blocking the primary entry point of glucose into the cell, this compound would effectively starve the cell of the necessary substrate for glycolysis, leading to a reduction in ATP production.

-

Inhibition of Mitochondrial Respiration: The aglycone of this compound, Piericidin A, is a well-established inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This action disrupts oxidative phosphorylation, the primary source of ATP in most normal cells.

The simultaneous inhibition of both major ATP-generating pathways could lead to a significant energy deficit within the cell, making it a potentially powerful therapeutic strategy against highly glycolytic cells.

Quantitative Data (from Glucopiericidin A)

Direct quantitative data for this compound's effect on glycolysis is not currently available in the public domain. However, studies on its close analog, Glucopiericidin A, provide valuable insights into its potential potency.

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| Glucopiericidin A | GLUT1 / GLUT4 | [3H]-2-Deoxyglucose Uptake | 22 nM | Not Specified | [3] |

| Cytochalasin B (Control) | GLUTs | [3H]-2-Deoxyglucose Uptake | 500 nM | Not Specified | [3] |

| Glutor | GLUT1 / GLUT2 / GLUT3 | 2-Deoxyglucose Uptake | 11 nM | HCT116 | [3] |

Table 1: Inhibitory concentrations of Glucopiericidin A and other GLUT inhibitors.

Experimental Protocols

To investigate the effects of this compound on glycolysis, several standard experimental protocols can be employed.

2-Deoxyglucose (2-DG) Uptake Assay

This assay directly measures the rate of glucose uptake into cells. 2-DG is a glucose analog that is taken up by GLUTs and phosphorylated by hexokinase, but cannot be further metabolized, trapping it inside the cell.

Materials:

-

Cultured cells (e.g., cancer cell line of interest)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-Deoxy-[3H]-glucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

-

This compound

-

Phloretin or Cytochalasin B (positive controls for GLUT inhibition)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash cells with PBS and then starve them in serum-free, glucose-free medium for a defined period (e.g., 1-2 hours).

-

Pre-incubate the cells with varying concentrations of this compound or control inhibitors in KRPH buffer for 15-30 minutes.

-

Initiate glucose uptake by adding radio-labeled or fluorescently-labeled 2-DG to each well.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells and measure the intracellular concentration of the labeled 2-DG using a scintillation counter or fluorescence plate reader.

-

Normalize the data to the protein concentration in each well.

Extracellular Flux Analysis (Seahorse Assay)

This technology measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time. The extracellular acidification rate (ECAR) is a direct measure of lactic acid production and is therefore an indicator of glycolytic flux.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

-

This compound

-

Glucose

-

Oligomycin (ATP synthase inhibitor)

-

2-Deoxyglucose (Hexokinase inhibitor)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.

-

Place the plate in the Seahorse XF Analyzer and perform a baseline measurement of ECAR.

-

Inject this compound at various concentrations and monitor the change in ECAR.

-

Subsequently, inject glucose to measure the glycolytic rate, oligomycin to measure the maximal glycolytic capacity, and 2-DG to inhibit glycolysis and confirm the specificity of the ECAR measurement.

Visualizations

Conclusion

While direct experimental evidence for this compound's effect on glycolysis is yet to be established, the data from its analog, Glucopiericidin A, strongly suggests its potential as a potent inhibitor of this fundamental metabolic pathway. Its likely dual mechanism of inhibiting both glycolysis and mitochondrial respiration makes it a compelling candidate for further investigation, particularly in the context of cancer metabolism and the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism and efficacy of this compound as a modulator of cellular energy metabolism.

References

- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Glucopiericidin B: A Technical Guide on its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucopiericidin B, a glycosylated derivative of the piericidin family of antibiotics, demonstrates significant antimicrobial potential. Isolated from Streptomyces pactum, this natural product exhibits enhanced antimicrobial activity compared to its aglycone counterpart, piericidin A1, suggesting that the glucose moiety plays a crucial role in its biological function. This technical guide provides a comprehensive overview of the available data on the antimicrobial properties of this compound, including its spectrum of activity and putative mechanism of action. While specific quantitative data remains limited in publicly accessible literature, this document synthesizes the existing knowledge to inform future research and development efforts.

Introduction

The piericidins are a class of microbial metabolites characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[1] These compounds, primarily produced by Streptomyces species, are known for their broad range of biological activities, including insecticidal, antitumor, and antimicrobial effects.[1] this compound, a glucoside of piericidin A1, was first isolated from the culture broth of Streptomyces pactum S48727.[2] Initial studies revealed that this compound, along with its counterpart Glucopiericidin A, possesses superior antimicrobial properties and lower acute toxicity in mice compared to piericidin A1.[2] This suggests that glycosylation is a key structural modification for enhancing the therapeutic index of piericidins.

Antimicrobial Spectrum of this compound

This compound has demonstrated a notable spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.

Antibacterial Activity

Antifungal Activity

In addition to its antibacterial properties, this compound has been noted for its antifungal activity.[3] This broadens the potential therapeutic applications of this natural product.

Table 1: Summary of Antimicrobial Activity of this compound

| Class of Microorganism | Activity | Specific Organisms (where noted) | Quantitative Data (MIC) |

| Gram-positive bacteria | Active | Not specified in available abstracts | Not available |

| Gram-negative bacteria | Inactive | Escherichia coli | Not available |

| Fungi | Active | Not specified in available abstracts | Not available |

Note: The lack of specific MIC values is a significant gap in the current publicly available data.

Putative Mechanism of Antimicrobial Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the well-established activity of the piericidin class of compounds, a primary mechanism can be proposed.

Piericidins are known inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and ATP synthesis, leading to cell death. The structural similarity of piericidins to coenzyme Q allows them to compete for the binding site on Complex I.[4]

It is hypothesized that this compound shares this primary mechanism of action. The glucose moiety may influence the compound's solubility, cell wall penetration, or interaction with the target enzyme, potentially explaining its enhanced antimicrobial activity compared to piericidin A1.

Furthermore, some piericidins have been shown to inhibit the type III secretion system (T3SS) in Gram-negative bacteria, a mechanism that is critical for the virulence of many pathogens.[5] While this compound is reported to be inactive against E. coli, it is possible that it could affect the T3SS of other Gram-negative species, or that this mechanism is more relevant to its activity against other types of microorganisms.

Proposed Signaling Pathway of Antimicrobial Action

The following diagram illustrates the putative mechanism of action of this compound, focusing on the inhibition of the electron transport chain.

Caption: Putative mechanism of this compound via inhibition of the bacterial electron transport chain.

Experimental Protocols

While the specific experimental protocols used in the original studies on this compound are not fully detailed in the available literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

-

Inoculation: a. Prepare a standardized inoculum of the test microorganism in sterile diluent. b. Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria). c. Add 100 µL of the final inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: a. Include a positive control well containing only broth and the inoculum (no antimicrobial). b. Include a negative control well containing only sterile broth.

-

Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

References

- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10588897B2 - Piericidin bacterial inhibitors - Google Patents [patents.google.com]

Glucopiericidin B: A Technical Guide to its Inhibition of Antibody Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the putative mechanisms by which Glucopiericidin B, a compound related to the piericidin family of natural products, is proposed to inhibit antibody formation. Drawing upon existing research on closely related molecules such as Piericidin A and Glucopiericidin A, this document outlines the core signaling pathways affected, details relevant experimental protocols, and presents quantitative data to support the proposed mechanisms of action.

Core Mechanisms of Action

This compound is hypothesized to exert its immunosuppressive effects, particularly on antibody formation, through a multi-pronged approach targeting key cellular processes essential for B and T lymphocyte activation, proliferation, and function. The primary mechanisms include the inhibition of glucose transport and the disruption of mitochondrial respiration, leading to downstream effects on critical signaling pathways.

Inhibition of Glucose Transporters (GLUT)

Antibody production is a highly energy-intensive process that necessitates a significant metabolic shift in B lymphocytes, characterized by increased glucose uptake and glycolysis.[1][2] Glucopiericidin A, a closely related compound, is a potent inhibitor of glucose transporters (GLUTs).[3] This inhibition of glucose uptake is a critical mechanism for disrupting the metabolic reprogramming required for B cell activation and differentiation into antibody-secreting plasma cells.

Activated B cells upregulate glucose transporters, particularly GLUT1, to fuel their proliferation and antibody synthesis.[1][4] By blocking these transporters, this compound would effectively starve the B cells of their primary energy source, leading to a failure to meet the bioenergetic demands of antibody production.

Inhibition of Mitochondrial Complex I

Piericidin A is a well-established inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[5][6] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a significant reduction in ATP production and an increase in the production of reactive oxygen species (ROS).[6] The disruption of mitochondrial function has profound consequences for lymphocyte survival and function.

The dual inhibition of both glycolysis (via GLUT inhibition) and oxidative phosphorylation (via Complex I inhibition) creates a severe energy crisis within the cell, ultimately leading to apoptosis or anergy (a state of unresponsiveness).

Downstream Effects on Signaling Pathways

The metabolic stress induced by this compound is expected to impact crucial signaling pathways involved in lymphocyte activation and survival, most notably the STAT3 pathway.

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: STAT3 is a key transcription factor that plays a pivotal role in promoting cell survival, proliferation, and differentiation.[7][8] Constitutive activation of STAT3 is frequently observed in various cancers and is important for immune cell function.[7] The inhibition of upstream signaling cascades due to metabolic stress can lead to reduced STAT3 phosphorylation and activation.[9][10] Inactivated STAT3 is unable to translocate to the nucleus and activate the transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[7]

Quantitative Data on Inhibition

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the inhibitory concentrations of related compounds, providing a benchmark for its expected potency.

Table 1: Inhibitory Concentrations (IC50) of Related Compounds

| Compound | Target | Cell Line/System | IC50 | Reference |

| Glucopiericidin A | GLUT | Not Specified | 22 nM | [3] |

| Piericidin A | Mitochondrial Complex I | Bovine Heart Mitochondria | Low nM range | [6] |

| FLLL32 (STAT3 Inhibitor) | STAT3 Phosphorylation | MDA-MB-453 | < 1 µM | [7] |

| YY002 (STAT3 Inhibitor) | pSTAT3 (Tyr705 & Ser727) | Pancreatic Cancer Cells | 3 - 11 nM | [8] |

Experimental Protocols

This section details the methodologies for key experiments to assess the inhibitory effects of this compound on antibody formation and related cellular processes.

In Vitro B Cell Differentiation and Antibody Production Assay

Objective: To determine the effect of this compound on the differentiation of B cells into antibody-secreting plasma cells and to quantify antibody production.

Methodology:

-

B Cell Isolation: Isolate primary B cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD19 microbeads.

-

Cell Culture and Stimulation: Culture the isolated B cells in complete RPMI-1640 medium. Stimulate the B cells with a combination of lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce differentiation into plasma cells.

-

Treatment: Treat the stimulated B cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Flow Cytometry Analysis: After 3-5 days of culture, stain the cells with fluorescently labeled antibodies against B cell markers (e.g., CD19, B220) and plasma cell markers (e.g., CD138). Analyze the percentage of differentiated plasma cells using a flow cytometer.

-

ELISA for Antibody Quantification: Collect the culture supernatants and quantify the amount of secreted antibodies (e.g., IgM, IgG) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of plasma cell differentiation and antibody secretion.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in activated B cells.

Methodology:

-

Cell Preparation: Isolate and activate B cells as described in Protocol 3.1.

-

Treatment: Treat the activated B cells with this compound for a specified period.

-

Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cell culture.

-

Flow Cytometry Analysis: After a short incubation period, wash the cells to remove excess 2-NBDG and analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of glucose uptake.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the impact of this compound on mitochondrial respiration in B cells.

Methodology:

-

Cell Seeding: Seed isolated B cells onto a Seahorse XF Cell Culture Microplate.

-

Treatment: Treat the cells with this compound.

-

Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Compare the OCR profiles of treated and untreated cells to determine the effect of this compound on mitochondrial function. A decrease in OCR would be indicative of Complex I inhibition.

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound inhibits the activation of the STAT3 signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture a suitable B cell line (e.g., A20) or primary activated B cells and treat with this compound. Stimulate the cells with a cytokine known to activate STAT3, such as Interleukin-6 (IL-6).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio in treated cells indicates inhibition of STAT3 activation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of this compound action.

Caption: Workflow for in vitro B cell differentiation assay.

Caption: Inhibition of the STAT3 signaling pathway.

References

- 1. Metabolic Reprogramming is Required for Antibody Production That is Suppressed in Anergic but Exaggerated in Chronically BAFF-Exposed B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary carbohydrate, particularly glucose, drives B cell lymphopoiesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Glucose Transporter Glut1 is Selectively Essential for CD4 T Cell Activation and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural and synthetic STAT3 inhibitors reduce hepcidin expression in differentiated mouse hepatocytes expressing the active phosphorylated STAT3 form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3 inhibition of gluconeogenesis is downregulated by SirT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Glucose Transport by Natural Products: A Technical Guide for Researchers

Abstract

Glucose transport across the plasma membrane is a fundamental process for cellular metabolism and is tightly regulated by a family of glucose transporter proteins (GLUTs and SGLTs). The dysregulation of glucose transport is a hallmark of several diseases, including cancer and type 2 diabetes. This has spurred significant interest in identifying and characterizing inhibitors of these transporters. Natural products have emerged as a rich source of structurally diverse molecules that can modulate glucose transport. This technical guide provides an in-depth overview of key natural product inhibitors of glucose transport, their mechanisms of action, and the experimental protocols used for their characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, oncology, and pharmacology.

Introduction to Glucose Transporters

Glucose, a polar molecule, cannot freely diffuse across the hydrophobic lipid bilayer of the cell membrane. Its transport is facilitated by two main classes of membrane proteins:

-

Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient and are part of the major facilitator superfamily. There are 14 known GLUT isoforms (GLUT1-14) with varying tissue distribution and kinetic properties. GLUT1 is ubiquitously expressed and responsible for basal glucose uptake in most cells, while GLUT4 is the primary insulin-responsive glucose transporter in skeletal muscle and adipose tissue.[1][2]

-

Sodium-Glucose Cotransporters (SGLTs): These transporters actively transport glucose against its concentration gradient by coupling its movement to the electrochemical gradient of sodium ions. SGLT1 is predominantly found in the small intestine and the S3 segment of the renal proximal tubule, while SGLT2 is mainly located in the S1 and S2 segments of the renal proximal tubule, where it is responsible for the majority of glucose reabsorption from the glomerular filtrate.[3][4]

The overexpression or altered activity of these transporters is implicated in various pathologies. For instance, many cancer cells exhibit a high rate of glycolysis and upregulate GLUT1 to meet their increased energy demands (the Warburg effect).[5][6] In type 2 diabetes, impaired insulin-stimulated GLUT4 translocation to the plasma membrane leads to reduced glucose uptake in peripheral tissues.[7][8] Consequently, inhibiting these transporters has become a promising therapeutic strategy.

Natural Product Inhibitors of Glucose Transport

A wide array of natural products from various sources, including plants and fungi, have been identified as inhibitors of glucose transport. These compounds belong to diverse chemical classes, primarily flavonoids, terpenoids, and polyphenols.

Flavonoids

Flavonoids are a large class of plant polyphenols that have been extensively studied for their diverse biological activities, including the inhibition of glucose transport.

-

Quercetin: This common dietary flavonol is a competitive inhibitor of GLUT1, binding to an exofacial site on the transporter.[9] It has been shown to inhibit 2-deoxyglucose (2DG) uptake in various cell lines with IC50 values in the low micromolar range.[10][11]

-

Phloretin: A dihydrochalcone found in apples, phloretin is a potent competitive inhibitor of both GLUT1 and GLUT2.[9][12] Its aglycone, phlorizin, was the first identified SGLT inhibitor and served as a lead compound for the development of synthetic SGLT2 inhibitors used in the treatment of type 2 diabetes.[3][13]

-

Genistein: This isoflavone, abundant in soy products, is a competitive inhibitor of GLUT1, with a reported Ki of approximately 12 µM.[13][14] It has been shown to directly interact with GLUT1 and interfere with its transport activity.[14] Genistein can also downregulate the expression of GLUT1 by inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway.[3]

-

Epigallocatechin Gallate (EGCG): The most abundant catechin in green tea, EGCG has been shown to inhibit glucose uptake by affecting GLUT4 translocation. It appears to stimulate GLUT4 translocation through both the PI3K/Akt and AMPK signaling pathways.[10][15]

-

Wogonin: A flavone originally isolated from the root of Scutellaria baicalensis, wogonin has been shown to decrease glucose uptake and the expression of glycolysis-related proteins.[16] It can also alleviate hyperglycemia by increasing glucose entry into cells via the Akt/GLUT4 pathway.[17]

Terpenoids

-

Gossypol: A polyphenolic aldehyde from the cotton plant, gossypol has demonstrated GLUT1 inhibitory activity.[10]

-

Oridonin: This diterpenoid isolated from the herb Rabdosia rubescens can decrease glucose uptake and reduce the expression of GLUT1 mRNA and protein.[10]

Other Polyphenols

-

Resveratrol: This stilbenoid, found in grapes and other fruits, directly interacts with and inhibits GLUT1.[1][18] Kinetic studies suggest it binds to an endofacial site on the transporter, acting as a mixed noncompetitive inhibitor of glucose entry.[18]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various natural products on different glucose transporters. It is important to note that IC50 and Ki values can vary depending on the cell type, experimental conditions, and assay method used.

| Natural Product | Target Transporter | Cell Line/System | IC50 Value | Ki Value | Inhibition Type | Reference(s) |

| Quercetin | GLUT1 | L929 mouse fibroblasts | 8.5 µM | - | Competitive | [9][11] |

| Quercetin | GLUT1, GLUT3, GLUT4 | HEK 293 cells | 2.0 µM (GLUT1), 17.7 µM (GLUT3), 1.7 µM (GLUT4) | - | - | [10] |

| Phloretin | GLUT1 | Human erythrocytes | 61 µM | - | Competitive | [19] |

| Phloretin | GLUT4 | - | 9.4 µM | - | - | [10] |

| Phlorizin | SGLT1/SGLT2 | - | - | ~0.2 µM (SGLT1) | Competitive | [20] |

| Phlorizin | GLUT4 | - | 140 µM | - | - | [10] |

| Genistein | GLUT1 | HL-60 cells | - | ~12 µM | Competitive | [13][14] |

| Genistein | GLUT1 (Cytochalasin B binding) | Erythrocyte ghosts | - | 7 µM | Competitive | [13] |

| Genistein | GLUT4 | 3T3-L1 adipocytes | 20 µM | - | - | [9] |

| WZB117 (synthetic polyphenol derivative) | GLUT1 | Hela, RKO, A549, MCF7 cells | ~10 µM | - | - | [21] |

| Glucopiericidin A | GLUTs | - | 22 nM | - | - | [21] |

Signaling Pathways

The inhibition of glucose transport by natural products can occur through direct interaction with the transporter or by modulating the signaling pathways that regulate transporter expression and translocation.

Regulation of GLUT1 Expression

The expression of GLUT1 is often upregulated in cancer cells, a process frequently mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) . Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including SLC2A1 (which encodes GLUT1), leading to increased GLUT1 expression.[6][22][23] Some natural products, such as genistein, can inhibit this pathway, thereby reducing GLUT1 levels.[3]

Caption: Regulation of GLUT1 expression by the HIF-1α pathway and its inhibition by Genistein.

Regulation of GLUT4 Translocation

In muscle and fat cells, the majority of GLUT4 is sequestered in intracellular vesicles. Upon stimulation by insulin or other signals, these vesicles translocate to and fuse with the plasma membrane, thereby increasing the number of functional glucose transporters at the cell surface and enhancing glucose uptake. Two major signaling pathways are involved in this process:

-

PI3K/Akt Pathway: This is the primary pathway activated by insulin. Binding of insulin to its receptor leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Protein Kinase B (Akt). Activated Akt phosphorylates a number of downstream targets, ultimately leading to the translocation of GLUT4-containing vesicles.[2][24][25]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated during exercise and in response to various metabolic stresses that increase the AMP/ATP ratio. Activated AMPK can also promote GLUT4 translocation, providing an insulin-independent mechanism for increasing glucose uptake.[4][26][27]

EGCG has been shown to stimulate GLUT4 translocation by activating both the PI3K/Akt and AMPK pathways.[10][15]

References

- 1. Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators of AMP-activated protein kinase enhance GLUT4 translocation and its glucose transport activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epigallocatechin gallate promotes GLUT4 translocation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigallocatechin gallate induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genistein is a natural inhibitor of hexose and dehydroascorbic acid transport through the glucose transporter, GLUT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glucose Uptake-Glo Assay Technical Manual [promega.com]

- 17. [PDF] Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy | Semantic Scholar [semanticscholar.org]

- 18. Resolution of the direct interaction with and inhibition of the human GLUT1 hexose transporter by resveratrol from its effect on glucose accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 21. Frontiers | Tmod3 Phosphorylation Mediates AMPK-Dependent GLUT4 Plasma Membrane Insertion in Myoblasts [frontiersin.org]

- 22. Expression of hypoxia‐inducible factor 1α, glucose transporter 1, and hexokinase 2 in primary central nervous system lymphoma and the correlation with the biological behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential regulation of GLUT1 and GLUT8 expression by hypoxia in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

Methodological & Application